N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine
Overview
Description
Scientific Research Applications
Cyclometalation of Primary Benzyl Amines
Cyclometalation involving primary amines, including benzyl amines, has been studied extensively, showing that these amines can readily undergo metalation with ruthenium (II), rhodium (III), and iridium (III) derivatives. This process is significant for synthesizing cationic products with ortho-metalated phenyl groups, contributing to the development of new materials and catalysts with varied applications in organic synthesis and industrial processes (Sortais et al., 2007).
Development of High-Spin Organic Polymers
Research on polyphenylenevinylene derivatives with triarylamine pendant groups has led to the creation of durable aminium polyradicals with significant potential in electronics and materials science. These high-spin organic polymers exhibit solvent solubility, film formability, and remarkable redox properties, making them promising candidates for advanced electronic devices and materials (Kurata et al., 2007).
Enhancement of Polybenzoxazine Reactivity
The use of phloretic acid, a renewable phenolic compound, has been explored to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach facilitates the development of bio-based benzoxazine monomers and polymers with applications in creating materials with desirable thermal and thermo-mechanical properties for various industries (Trejo-Machin et al., 2017).
Synthesis of Anticancer Agents
A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and studied for their cytotoxicity. Selected compounds demonstrated remarkable cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Kumar et al., 2021).
Functional Modification of Hydrogels
The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds has been investigated for medical applications. These amine-modified polymers exhibit enhanced swelling properties and thermal stability, making them suitable for use in drug delivery systems and tissue engineering (Aly et al., 2015).
Properties
IUPAC Name |
4-(2-cyclohexylethoxy)-N-[[3-(2-ethoxyethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-2-27-17-18-29-25-10-6-9-22(19-25)20-26-23-11-13-24(14-12-23)28-16-15-21-7-4-3-5-8-21/h6,9-14,19,21,26H,2-5,7-8,15-18,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYXRDAHLDLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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